1,2,3-Trichloro-1-fluoropropene
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Overview
Description
Preparation Methods
The synthesis of 1,2,3-trichloro-1-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the fluorination of 1,2,3-trichloropropene using hydrogen fluoride (HF) in the presence of a catalyst such as chromium oxide. The reaction is carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods:
Chemical Reactions Analysis
1,2,3-Trichloro-1-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of fluorinated alcohols.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Zinc, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
- Fluorinated alcohols, epoxides, and less halogenated propanes.
Scientific Research Applications
1,2,3-Trichloro-1-fluoroprop-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-trichloro-1-fluoroprop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This can lead to the formation of covalent adducts, altering the function of the target molecules .
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2,3-Trichloro-1-fluoroprop-1-ene can be compared with other halogenated propene derivatives:
1,1,2-Trichloro-3,3,3-trifluoropropene: This compound has a similar structure but with additional fluorine atoms, leading to different chemical reactivity and applications.
1,1,3,3-Tetrachloropropene: This compound lacks the fluorine atom and has different physical and chemical properties.
1,3,3-Trichloro-3-fluoropropene:
Uniqueness: 1,2,3-Trichloro-1-fluoroprop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
1,2,3-Trichloro-1-fluoropropene (C3H2Cl3F) is a halogenated organic compound that has garnered attention for its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
This compound is characterized by:
- Molecular Formula : C3H2Cl3F
- Molecular Weight : 153.41 g/mol
- Appearance : Colorless liquid with a pungent odor .
The biological activity of this compound is primarily attributed to its interactions with various cellular components:
- Enzyme Interaction : The compound can alter enzyme activity by modifying active sites or competing with substrates. This can lead to metabolic disruptions within cells.
- Membrane Permeability : It affects cellular membranes, potentially altering their permeability and function, which can influence cellular signaling and homeostasis .
Toxicity and Safety Profile
The toxicity of this compound has been evaluated in various studies:
- Dermal Absorption : The compound can be absorbed through the skin, leading to potential dermal toxicity. Contact with vapors or liquid may cause burns .
- Inhalation Risks : Exposure to high concentrations may result in respiratory issues and central nervous system effects due to its anesthetic properties at elevated levels .
Toxicity Parameter | Value/Description |
---|---|
LD50 (oral) | Not established |
Skin Irritation | Causes burns upon contact |
Inhalation Effects | Mild anesthesia at high concentrations |
Study on Enzyme Inhibition
A study investigated the effects of this compound on the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. The compound was found to inhibit DHFR activity competitively, suggesting potential applications in cancer therapy as an anti-proliferative agent .
Environmental Impact Assessment
Research has shown that this compound can persist in environmental matrices and bioaccumulate in aquatic organisms. A study indicated that exposure led to alterations in fish behavior and reproduction rates, raising concerns about its ecological impact .
Comparative Analysis with Other Halogenated Compounds
A comparative study analyzed the biological activities of various halogenated compounds including this compound. Results indicated that while it shares some toxicological profiles with chlorofluorocarbons (CFCs), it exhibits unique enzyme interaction mechanisms that could be harnessed for therapeutic purposes.
Compound | Biological Activity | Toxicity Level |
---|---|---|
This compound | Moderate enzyme inhibition | High |
Chlorofluorocarbon A | Low enzyme inhibition | Moderate |
Chlorinated Hydrocarbon B | High neurotoxicity | Very High |
Properties
Molecular Formula |
C3H2Cl3F |
---|---|
Molecular Weight |
163.40 g/mol |
IUPAC Name |
1,2,3-trichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3F/c4-1-2(5)3(6)7/h1H2 |
InChI Key |
WKSRNEPGRBMIKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(F)Cl)Cl)Cl |
Origin of Product |
United States |
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